2-Methoxycyclopentane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxycyclopentane-1-thiol is an organic compound characterized by a cyclopentane ring substituted with a methoxy group and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxycyclopentane-1-thiol can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with methanol in the presence of an acid catalyst to form methoxycyclopentane. This intermediate can then be treated with thiourea and hydrolyzed to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, the addition of methanol to cyclopentene followed by thiolation can be employed. This method is advantageous as it minimizes by-products and is more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxycyclopentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The methoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydrosulfide are often employed
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted cyclopentane derivatives
Wissenschaftliche Forschungsanwendungen
2-Methoxycyclopentane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Wirkmechanismus
The mechanism of action of 2-Methoxycyclopentane-1-thiol involves its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentyl methyl ether: Similar in structure but lacks the thiol group.
Methoxycyclopentane: Similar but without the thiol group.
Thiophenol: Contains a thiol group but has a different aromatic structure .
Uniqueness
2-Methoxycyclopentane-1-thiol is unique due to the presence of both a methoxy and a thiol group on a cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C6H12OS |
---|---|
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
2-methoxycyclopentane-1-thiol |
InChI |
InChI=1S/C6H12OS/c1-7-5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3 |
InChI-Schlüssel |
DYDCOPIXCAKNTF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCC1S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.